2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a pyrazine ring substituted with a 3,4-dimethylphenyl group and a sulfanylacetamide side chain terminating in a 2-methoxyphenyl moiety.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-8-9-16(12-15(14)2)24-11-10-22-20(21(24)26)28-13-19(25)23-17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRJWGTWMLZBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula of the compound is . Its structure features a dihydropyrazine ring linked to a methoxyphenyl group through an acetamide linkage and a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : In vitro studies suggest potential for reducing inflammation markers.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the sulfanyl group may enhance the ability of the compound to interact with enzymes involved in disease processes.
- Modulation of Receptor Activity : The methoxyphenyl moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been noted for their ability to trigger programmed cell death in neoplastic cells.
Anticancer Activity
A study evaluated the anticancer effects of various derivatives related to this compound. Results indicated that certain analogs significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of the dihydropyrazine framework in enhancing cytotoxicity (Nguyen et al., 2020).
Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (Patel et al., 2021).
Anti-inflammatory Effects
Research conducted by Rani et al. (2014) assessed the anti-inflammatory potential of similar compounds using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema, suggesting that these compounds may inhibit pro-inflammatory cytokine production.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15.5 | Nguyen et al., 2020 |
| Antimicrobial | Staphylococcus aureus | 8.0 | Patel et al., 2021 |
| Escherichia coli | 12.5 | Patel et al., 2021 | |
| Anti-inflammatory | Rat paw edema model | - | Rani et al., 2014 |
Comparaison Avec Des Composés Similaires
Structural Features
The target compound shares core structural motifs with several analogs, including:
- Sulfanylacetamide linkage: A common feature in compounds like N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives (e.g., 13a, 13b) and N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide .
- Heterocyclic cores: Variations include pyrazine (target), quinazolinone (e.g., compound 3 in ) , oxadiazole (e.g., compound 4 in ) , and thienopyrimidine () .
Table 1: Structural Comparison
Physical and Spectroscopic Properties
- IR Spectroscopy: The target’s carbonyl (C=O, ~1660 cm⁻¹) and NH stretches (~3300 cm⁻¹) align with 13a (1664 cm⁻¹ C=O; 3325 cm⁻¹ NH) . However, the absence of a cyano group (C≡N, ~2214 cm⁻¹ in 13a) distinguishes the target.
- NMR Data : The 2-methoxyphenyl group in the target would show a singlet for OCH3 (~δ 3.77 ppm, as in 13b ), while the 3,4-dimethylphenyl group would exhibit aromatic protons split by substituent effects.
Electronic and Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethylphenyl (electron-donating) and 2-methoxyphenyl (moderate electron-donating) contrast with compounds featuring chloro (e.g., ) or sulfamoyl ( ) groups, which are electron-withdrawing. These differences influence solubility, reactivity, and target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
